molecular formula C12H10N2O2 B8491180 1-Hydroxymethyl-4-Hydroxy-9H-pyrido[3,4-b]Indole

1-Hydroxymethyl-4-Hydroxy-9H-pyrido[3,4-b]Indole

Cat. No. B8491180
M. Wt: 214.22 g/mol
InChI Key: GCTJRDFDTVFREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxymethyl-4-Hydroxy-9H-pyrido[3,4-b]Indole is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Hydroxymethyl-4-Hydroxy-9H-pyrido[3,4-b]Indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hydroxymethyl-4-Hydroxy-9H-pyrido[3,4-b]Indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Hydroxymethyl-4-Hydroxy-9H-pyrido[3,4-b]Indole

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

1-(hydroxymethyl)-9H-pyrido[3,4-b]indol-4-ol

InChI

InChI=1S/C12H10N2O2/c15-6-9-12-11(10(16)5-13-9)7-3-1-2-4-8(7)14-12/h1-5,14-16H,6H2

InChI Key

GCTJRDFDTVFREA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3O)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 30 ml of dry tetrahydrofuran were dissolved 70 mg of the product of 1-carbomethoxy-4-acetoxy-9H-pyrido[3,4-b]indole. With ice-cooling, 4.0 ml of diisobutylaluminum hydride were added. The reaction mixture was allowed to stand for 2 hours, after which the unreacted reagent was decomposed with a small amount of water. The mixture was then extracted with ethyl acetate. The organic layers were pooled and concentrated and the resultant crystals were recrystallized from ethyl acetate to yield 16 mg of the title compound as white needles melting at 148°-150°0 C. (decomp.). The IR absorption spectrum shows absorption at 1680 cm-1 has disappeared. An intense absorption was observed at 1620 cm-1. Mol. wt. (based on mass spectrum) 214.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
70 mg
Type
reactant
Reaction Step Three
Name
1-carbomethoxy-4-acetoxy-9H-pyrido[3,4-b]indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

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